molecular formula C9H10N4O2S B2975657 ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate CAS No. 112267-06-8

ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2975657
CAS No.: 112267-06-8
M. Wt: 238.27
InChI Key: REXGBNCZFZQRSW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains both thiazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl and phenyl substitution on the thiazole ring.

    1,3,4-Thiadiazole derivatives: Contain a thiadiazole ring instead of a thiazole ring.

Uniqueness

Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of thiazole and pyrazole rings, which confer distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXGBNCZFZQRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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